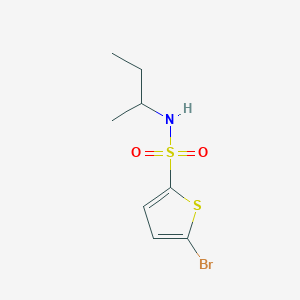![molecular formula C24H25FN2O5S B296894 N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide](/img/structure/B296894.png)
N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide, also known as BAY 43-9006, is a chemical compound that has shown potential in scientific research applications. This compound is a kinase inhibitor, meaning it prevents the activation of certain enzymes involved in cell signaling pathways. In
Mécanisme D'action
N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 works by inhibiting the activity of several kinases involved in cell signaling pathways. RAF kinase is a key enzyme in the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting RAF kinase, N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 can prevent the activation of downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. In addition, N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 can inhibit the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these kinases, N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 can prevent the formation of new blood vessels, which are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 can inhibit the proliferation of several cancer cell lines, including renal cell carcinoma and hepatocellular carcinoma. In addition, N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 can induce apoptosis in cancer cells, leading to their death. In vivo studies have demonstrated that N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 can inhibit tumor growth and angiogenesis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 has several advantages for lab experiments. It is a potent kinase inhibitor, meaning it can be used at low concentrations to achieve significant effects. In addition, N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 has been extensively studied for its potential in cancer treatment, making it a well-characterized compound. However, N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 also has some limitations. It can have off-target effects on other kinases, leading to unwanted side effects. In addition, N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 can be difficult to synthesize and purify, making it a challenging compound to work with.
Orientations Futures
For research on N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 include the development of new kinase inhibitors, combination with other cancer therapies, and further studies on its mechanisms of action.
Méthodes De Synthèse
The synthesis of N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 involves several steps. First, 3,4-dimethoxybenzene is reacted with thionyl chloride to form 3,4-dimethoxybenzene sulfonyl chloride. This intermediate is then reacted with 4-fluoroaniline to form 3,4-dimethoxy-N-(4-fluoroanilino)benzenesulfonamide. Next, N-methylacetamide is added to the reaction mixture to form the final product, N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide.
Applications De Recherche Scientifique
N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. Clinical trials have demonstrated that N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide 43-9006 can improve survival rates in patients with advanced renal cell carcinoma and hepatocellular carcinoma.
Propriétés
Formule moléculaire |
C24H25FN2O5S |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
N-benzyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)-N-methylacetamide |
InChI |
InChI=1S/C24H25FN2O5S/c1-26(16-18-7-5-4-6-8-18)24(28)17-27(20-11-9-19(25)10-12-20)33(29,30)21-13-14-22(31-2)23(15-21)32-3/h4-15H,16-17H2,1-3H3 |
Clé InChI |
BARJLMHPLQZBTO-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B296811.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296812.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296813.png)
![N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296814.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide](/img/structure/B296815.png)
![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296816.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)